molecular formula C10H14O2 B13408580 2-Isopropyl-6-hydroxyanisole CAS No. 71720-28-0

2-Isopropyl-6-hydroxyanisole

Cat. No.: B13408580
CAS No.: 71720-28-0
M. Wt: 166.22 g/mol
InChI Key: JMYJYCLCOQMNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-6-hydroxyanisole is an organic compound that belongs to the class of phenols. It is characterized by the presence of an isopropyl group and a methoxy group attached to a benzene ring, along with a hydroxyl group. This compound is known for its antioxidant properties and is used in various applications, including food preservation and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-6-hydroxyanisole can be synthesized through several methods. One common method involves the alkylation of 4-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is often produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as alumina or silica may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-hydroxyanisole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a hydroquinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-Isopropyl-6-hydroxyanisole has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

    Industry: Employed as a preservative in food and cosmetic products to extend shelf life and maintain quality.

Mechanism of Action

The antioxidant properties of 2-Isopropyl-6-hydroxyanisole are attributed to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The conjugated aromatic ring stabilizes the resulting free radical, preventing further oxidative reactions. This mechanism involves molecular targets such as reactive oxygen species and pathways related to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxyanisole (BHA): A widely used antioxidant in food and cosmetics.

    Butylated hydroxytoluene (BHT): Another common antioxidant with similar applications.

    Propyl gallate: An antioxidant used in food preservation.

Uniqueness

2-Isopropyl-6-hydroxyanisole is unique due to its specific structural features, such as the isopropyl group, which may confer different solubility and reactivity properties compared to other antioxidants like BHA and BHT. Its specific combination of functional groups allows it to be used in specialized applications where other antioxidants may not be as effective.

Properties

CAS No.

71720-28-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methoxy-3-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7,11H,1-3H3

InChI Key

JMYJYCLCOQMNOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.